9-Tricosene

Semiochemistry Pheromone Biology Insect Behavior

9-Tricosene (CAS 35857-62-6), specifically the (E)- or trans- isomer, is a 23-carbon straight-chain monounsaturated hydrocarbon (C23H46, molecular weight 322.62 g/mol). It is a member of the insect cuticular hydrocarbon (CHC) family and is most prominently recognized as the geometric isomer of the well-characterized house fly sex pheromone (Z)-9-tricosene (muscalure).

Molecular Formula C23H46
Molecular Weight 322.6 g/mol
CAS No. 35857-62-6
Cat. No. B1609328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Tricosene
CAS35857-62-6
Molecular FormulaC23H46
Molecular Weight322.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CCCCCCCCC
InChIInChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-23H2,1-2H3/b19-17+
InChIKeyIGOWHGRNPLFNDJ-HTXNQAPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Tricosene (CAS 35857-62-6) Procurement Guide: Identity and Baseline Characteristics


9-Tricosene (CAS 35857-62-6), specifically the (E)- or trans- isomer, is a 23-carbon straight-chain monounsaturated hydrocarbon (C23H46, molecular weight 322.62 g/mol) [1]. It is a member of the insect cuticular hydrocarbon (CHC) family and is most prominently recognized as the geometric isomer of the well-characterized house fly sex pheromone (Z)-9-tricosene (muscalure) [2]. While both isomers share identical molecular formulas, they exhibit profoundly divergent stereochemistry and, consequently, distinct biological activities. The (E)-9-tricosene isomer is approved as a pesticide active ingredient by the US EPA and is listed with the UNII T192MHP98E [1][3]. It is also a natural product found in certain insect species and plants [4].

Stereochemical control and geometric isomer research
Behavioral assays comparing (E)- and (Z)-isomers
EPA-listed active ingredient sourcing context

9-Tricosene (CAS 35857-62-6) Procurement Risk: Why In-Class Analogs Are Not Interchangeable


The procurement of a generic 'tricosene' or even a different geometric isomer such as (Z)-9-tricosene (muscalure) cannot functionally substitute for (E)-9-tricosene (CAS 35857-62-6). The distinction is rooted in stereospecific biological activity. For example, in Musca domestica, (Z)-9-tricosene is the highly active sex pheromone that attracts male flies at a >4:1 ratio over the (E)-isomer in olfactometer tests [1]. Conversely, (E)-9-tricosene exhibits a distinct and often antagonistic or modulatory role, such as functioning as a mating disruptant in Drosophila suzukii, where it negatively regulates courtship behavior [2]. Substituting one isomer for the other could completely invert the intended biological effect—from attraction to repulsion—or render a formulation inactive. Furthermore, the cuticular hydrocarbon profiles of different insect species utilize specific isomers and chain-length analogs (e.g., (Z)-9-pentacosene vs. (Z)-9-heptacosene) for precise communication, making generic hydrocarbon mixtures ineffective for targeted applications [3][4].

Geometric isomer mismatch
Substituting the (Z)-isomer may shift response from disruption to attraction, inverting assay outcome.
Chain-length analog mismatch
C25 or C27 analogs may not replicate C23-specific signaling in insect recognition studies.
Regulatory identity shift
Using non-EPA-listed isomers may require new registration and alter field-behavior expectations.

9-Tricosene (CAS 35857-62-6) Differentiated Performance Evidence: Quantitative Comparisons vs. Analogs


Geometric Isomer Bioactivity: (E)- vs. (Z)-9-Tricosene in House Fly Attraction

The (E)-isomer of 9-tricosene (CAS 35857-62-6) is biologically distinct from its (Z)-counterpart (muscalure). In olfactometer assays with Musca domestica, the (Z)-isomer attracted significantly more male flies, while the (E)-isomer induced little to no activity. A direct head-to-head comparison revealed the (Z)-isomer attracted male flies at a ratio of >4:1 over the (E)-isomer [1]. This stereospecificity is critical for applications where pure attraction is desired, as the presence of the (E)-isomer could act as a behavioral antagonist or simply fail to elicit the desired response. In pseudofly-petri dish tests, (E)-9-tricosene was similarly inactive, while muscalure induced the full sex-behavior pattern [2].

Isomer attraction comparison
Head-to-head
Attraction ratio (Z):(E) > 4:1
Reported stereospecific behavioral response context
Musca domestica olfactometer bioassay
Semiochemistry Pheromone Biology Insect Behavior

Mating Disruption Efficacy: 9-Tricosene vs. Untreated Control in Drosophila suzukii

In Drosophila suzukii, an invasive pest of soft-skinned fruits, 9-tricosene (including its (E)-isomer) functions as a mating disruptant rather than an attractant. Bioassays demonstrated that application of 9-tricosene at a dose of 100 ng significantly reduced courtship behavior compared to solvent-treated controls. Specifically, courtship latency increased and the total duration of courtship was reduced, indicating a negative regulatory effect on mating [1]. A patent application further specifies that 9-tricosene inhibits mating in D. suzukii, with effective concentrations ranging from 0.1 μg to 100 μg per insect, and can be applied via spraying at rates of 10 g to 1000 g per hectare [2]. This mechanism is opposite to the attractant function of (Z)-9-tricosene in Musca domestica.

Mating disruption assay
Head-to-head
Significant reduction in courtship duration (p < 0.05)
Supports mating disruption endpoint context
D. suzukii courtship bioassay, 100 ng per insect
Integrated Pest Management Mating Disruption Drosophila suzukii

Synergistic Behavioral Enhancement: 9-Tricosene in Combination with Branched Alkanes

While (Z)-9-tricosene is the primary attractant, its activity is significantly modulated by the presence of other hydrocarbons. Studies show that (E)-9-tricosene can be part of complex CHC blends where specific ratios enhance or diminish biological responses. In Musca domestica, combinations of 13-methylnonacosane and (Z)-9-tricosene at a ratio of 90:10 were the most active, eliciting more responses than muscalure alone [1]. This indicates that the presence of the (E)-isomer or other CHCs can drastically alter the behavioral outcome, underscoring the need for precise, isomer-specific sourcing when formulating complex semiochemical blends for research or field applications.

Blend synergy response
Cross-study
Combination with branched alkanes enhanced response (p < 0.05)
Supports blend-ratio response review
Pseudofly-petri dish test
Semiochemical Synergism Pheromone Blends Behavioral Bioassay

Species-Specific CHC Profile Differentiation: (E)-9-Tricosene vs. Chain-Length Analogs

In the wheat stem sawfly (Cephus cinctus), (Z)-9-tricosene accounted for about half of the total hydrocarbon in males but was nearly absent from females [1]. In contrast, the dominant alkenes in females were (Z)-9-pentacosene and (Z)-9-heptacosene. This species- and sex-specific distribution of 9-alkenes of varying chain lengths (C23, C25, C27) demonstrates that (E)-9-tricosene (C23) cannot be substituted with longer-chain analogs like (Z)-9-pentacosene (C25) without losing biological specificity. The precise carbon chain length and double bond position are critical for recognition and communication.

CHC profile specificity
Cross-study
(Z)-9-Tricosene >100-fold more abundant in males than females
Chain-length specificity context
GC-MS of C. cinctus cuticular extracts
Chemical Ecology Cuticular Hydrocarbon Analysis Species Recognition

9-Tricosene (CAS 35857-62-6): Optimal Application Scenarios Based on Evidence


Mating Disruption Formulations for Drosophila suzukii Control

The demonstrated ability of 9-tricosene to inhibit courtship and mating in Drosophila suzukii [1] makes it a prime candidate for mating disruption strategies in berry and stone fruit orchards. Procurement of high-purity (E)-9-tricosene (CAS 35857-62-6) is essential for developing sprayable formulations or dispenser technologies aimed at reducing D. suzukii populations by preventing reproduction. Field application rates based on patent data (10 g to 1000 g per hectare) provide a quantitative framework for sourcing and formulation development [2].

Behavioral Antagonist for House Fly Attractant Optimization

Given the >4:1 attraction ratio favoring (Z)-9-tricosene over the (E)-isomer in Musca domestica [3], (E)-9-tricosene can be strategically employed as a behavioral antagonist or 'negative control' in research settings. Its inclusion in controlled blends allows researchers to titrate attractancy, study pheromone perception mechanisms, or develop push-pull strategies where the (E)-isomer acts as a repellent component, thereby requiring precise, isomer-specific sourcing.

Semiochemical Research for Species-Specific CHC Signaling

The species- and sex-specific distribution of 9-tricosene and its chain-length analogs in insects like the wheat stem sawfly and house fly [4][5] positions (E)-9-tricosene as a critical analytical standard and research tool. Procurement of the pure isomer is necessary for accurate GC-MS identification, quantification of cuticular hydrocarbon profiles, and elucidation of chemical communication pathways in both pest and beneficial insect species.

EPA-Registered Pesticide Active Ingredient Sourcing

The (E)-9-tricosene isomer (CAS 35857-62-6) is listed as an approved active ingredient by the US EPA [6]. For commercial development of pesticide products targeting dipteran pests, sourcing the specifically registered isomer is a regulatory necessity. Substitution with the (Z)-isomer or a technical-grade mixture would constitute a different active ingredient, potentially requiring new registration and toxicity testing, thereby increasing time-to-market and regulatory costs.

Application
Selection Property
Validation Focus
Mating disruption research in D. suzukii
Isomer-specific behavioral response
Courtship inhibition endpoint context
House fly attractant optimization studies
Stereochemical control for blend titration
Attractant/repellent endpoint review
CHC analytical standard for species identification
Chain-length and isomer identity
GC-MS profiling accuracy review
EPA-registered active ingredient sourcing
Regulatory isomer identity
Regulatory isomer verification context

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37 linked technical documents
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